molecular formula C11H9F3O2 B1421179 5-Methyl-2-(trifluoromethyl)cinnamic acid CAS No. 1017779-24-6

5-Methyl-2-(trifluoromethyl)cinnamic acid

Cat. No. B1421179
M. Wt: 230.18 g/mol
InChI Key: OANDCFLMGKPCCR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 1017779-24-6 . It has a molecular weight of 230.19 . The IUPAC name for this compound is (2E)-3-[5-methyl-2-(trifluoromethyl)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(trifluoromethyl)cinnamic acid is 1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . The compound’s boiling point is 155-158 degrees Celsius .

Scientific Research Applications

  • Anticancer Activity : A study designed and synthesized hybrid molecules containing cinnamic acid and 2-quinolinone derivatives, which demonstrated significant in vitro antiproliferative activity against cancer cell lines. These hybrids, particularly compound 5a, showed potent inhibitory activity and induced apoptosis in cancer cells (Abu Almaaty et al., 2021).

  • Chemical Synthesis : A research demonstrated an I2O5-promoted decarboxylative trifluoromethylation of a series of cinnamic acids and their derivatives, offering a safe and convenient access to various trifluoromethylated (E)-alkenes (Shang, Li, & Liu, 2015).

  • Interaction with Proteins : The interaction of cinnamic acid and methyl cinnamate with bovine serum albumin (BSA) was investigated, revealing complex formation and the influence of pH on BSA conformation, which impacts the interaction with these compounds. This research has implications for the food industry (Nunes et al., 2017).

  • Antioxidant Properties : The electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions was studied, revealing insights into the reaction mechanisms and the influence of different substituents on the reaction rate (Foti, Daquino, & Geraci, 2004).

  • Synthesis Methods : A novel approach for the direct synthesis of cinnamic acids using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide was developed, demonstrating an efficient method for producing cinnamic acids (Chiriac, Tanasă, & Onciu, 2005).

Safety And Hazards

5-Methyl-2-(trifluoromethyl)cinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDCFLMGKPCCR-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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